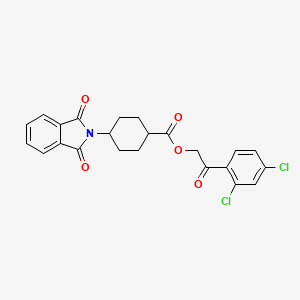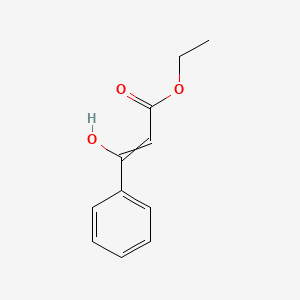![molecular formula C24H19Cl2NO4S B12464716 2-(4-Chlorophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12464716.png)
2-(4-Chlorophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-({4-[(4-clorofenil)sulfanil]fenil}carbamoyl)propanoato de 2-(4-clorofenil)-2-oxoetilo es un complejo compuesto orgánico caracterizado por la presencia de grupos clorofenilo y sulfanil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 3-({4-[(4-clorofenil)sulfanil]fenil}carbamoyl)propanoato de 2-(4-clorofenil)-2-oxoetilo generalmente implica múltiples pasos. Un método común comienza con la esterificación del ácido 4-clorobenzoico con metanol, seguida de hidracina, formación de sal y ciclización para formar compuestos intermedios . Estos intermedios luego se hacen reaccionar en condiciones específicas para producir el producto final.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto a menudo involucran síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores y ambientes de reacción controlados es crucial para obtener el producto deseado de manera eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-({4-[(4-clorofenil)sulfanil]fenil}carbamoyl)propanoato de 2-(4-clorofenil)-2-oxoetilo experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones típicamente involucran temperaturas y niveles de pH controlados para garantizar el resultado deseado.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El 3-({4-[(4-clorofenil)sulfanil]fenil}carbamoyl)propanoato de 2-(4-clorofenil)-2-oxoetilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Medicina: Se investiga por sus potenciales efectos terapéuticos, particularmente en el tratamiento de ciertas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 3-({4-[(4-clorofenil)sulfanil]fenil}carbamoyl)propanoato de 2-(4-clorofenil)-2-oxoetilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a los efectos biológicos observados. Los estudios detallados sobre sus objetivos moleculares y vías están en curso para comprender completamente su mecanismo de acción .
Comparación Con Compuestos Similares
Compuestos Similares
5-(4-Clorofenil)-1,3,4-tiadiazol-2-sulfonamida: Otro compuesto con grupos clorofenilo y sulfanil, conocido por su actividad antiviral.
3-(4-Clorofenil)-3-hidroxi-2,2-dimetil-propionato de metilo: Conocido por su inhibición selectiva de la proliferación de células cancerosas.
Unicidad
El 3-({4-[(4-clorofenil)sulfanil]fenil}carbamoyl)propanoato de 2-(4-clorofenil)-2-oxoetilo es único debido a sus características estructurales específicas y la combinación de grupos funcionales, que contribuyen a sus propiedades químicas y biológicas distintivas.
Propiedades
Fórmula molecular |
C24H19Cl2NO4S |
|---|---|
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
[2-(4-chlorophenyl)-2-oxoethyl] 4-[4-(4-chlorophenyl)sulfanylanilino]-4-oxobutanoate |
InChI |
InChI=1S/C24H19Cl2NO4S/c25-17-3-1-16(2-4-17)22(28)15-31-24(30)14-13-23(29)27-19-7-11-21(12-8-19)32-20-9-5-18(26)6-10-20/h1-12H,13-15H2,(H,27,29) |
Clave InChI |
PVCDTQPMPMKNGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12464661.png)
![4-{[(5-{[4-(Naphthalen-2-yloxy)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12464668.png)
![2-(4-fluorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12464675.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12464681.png)
![3,3,3-trifluoro-N'-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)propanehydrazide](/img/structure/B12464682.png)


![2-(2,5-dimethylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12464708.png)

![1-Ethyl-2-methylnaphtho[1,2-d][1,3]thiazol-1-ium](/img/structure/B12464730.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B12464734.png)
![N,N'-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12464740.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12464742.png)
